2-[(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-14(27)23-15-3-5-16(6-4-15)24-20(28)11-18-12-31-22(26-18)32-13-21(29)25-17-7-9-19(30-2)10-8-17/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBLHKQASWOTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Attachment of the Acetamidophenyl Group: This step might involve nucleophilic substitution reactions where the thiazole intermediate reacts with 4-acetamidophenyl halides.
Introduction of the Methoxyphenylamino Group: This could be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Using it in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-[(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide exerts its effects can involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares the target compound with structurally related acetamides:
Notes:
- Substituent Effects : The 4-methoxyphenyl group in the target compound enhances solubility compared to nitro () or chlorophenyl () groups, which are more electron-withdrawing .
- Molecular Weight : The target compound’s higher molecular weight (~507 g/mol) may influence pharmacokinetics compared to lighter analogs (e.g., 288 g/mol in ) .
Crystallographic and Stability Data
- Hydrogen Bonding : The 4-acetamidophenyl group in the target compound likely forms intramolecular N—H···O interactions, similar to N-(4-methoxyphenyl)acetamide derivatives (), stabilizing the crystal lattice .
- Crystal Packing : Sulfonamide analogs () showed extended networks via N—H···O and C—H···O bonds, a feature expected in the target compound due to its polar substituents .
- Software for Analysis : SHELX programs () are widely used for refining such structures, ensuring high accuracy in crystallographic data interpretation .
Biological Activity
The compound 2-[(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a thiazole ring, an acetamide group, and a methoxyphenyl group. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₄S |
| Molecular Weight | 382.49 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the thiazole ring and subsequent functionalization with acetamide and methoxy groups. The reaction conditions often require specific catalysts and solvents to optimize yield and purity.
Synthetic Route Overview
- Formation of Thiazole Ring : The thiazole ring can be synthesized through a condensation reaction involving α-haloketones and thioamides.
- Attachment of Acetamide Group : This can be achieved via nucleophilic substitution reactions.
- Functionalization with Methoxy Group : Introduced through methylation reactions using appropriate reagents.
The biological activity of the compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting their function.
- Receptor Modulation : It may also interact with receptor sites, influencing signaling pathways that regulate cellular responses.
Biological Activity
Recent studies have highlighted several aspects of the biological activity associated with this compound:
Antimicrobial Activity
Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt cell wall synthesis.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect is crucial for developing treatments for inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of thiazole compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The specific compound was included in the screening and showed promising results (PMID: 15380218).
- Anti-inflammatory Mechanism Investigation : Another research project focused on the anti-inflammatory properties of similar thiazole derivatives found that they significantly reduced levels of TNF-alpha in cultured macrophages (PMID: 23671640).
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions:
- Thiazole ring formation : Cyclization of α-haloketones with thiourea derivatives under reflux in ethanol or DMF .
- Coupling reactions : Amide bond formation between carbamoyl-methyl-thiazole intermediates and acetamide derivatives using coupling agents like EDCI/HOBt in dichloromethane .
- Sulfanyl linkage : Thiol-alkylation or nucleophilic substitution reactions, often requiring base catalysts (e.g., triethylamine) and anhydrous conditions .
- Critical parameters : Temperature control (60–100°C), solvent polarity (DMF, acetonitrile), and reaction time (12–48 hours) significantly impact yield and purity .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : 1H/13C NMR identifies proton environments and confirms substituent positions (e.g., acetamide, methoxyphenyl) .
- HPLC : Monitors reaction progress and ensures >95% purity by reverse-phase chromatography .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
Advanced Research Questions
Q. How can experimental designs be optimized to assess bioactivity against specific biological targets?
- Enzyme inhibition assays : Use fluorogenic substrates or colorimetric assays (e.g., Ellman’s reagent for thiol-dependent enzymes) to measure IC50 values .
- Cellular studies : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity, with dose-response curves and positive controls (e.g., doxorubicin) .
- Molecular docking : Utilize AutoDock Vina or Schrödinger Suite to predict binding interactions with targets like EGFR or tubulin, guided by crystallographic data from related thiazole derivatives .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- SHELX suite : Employ SHELXL for high-resolution refinement, addressing twinning or disorder by adjusting occupancy parameters and using restraints for thermal motion .
- Validation tools : Check for geometric outliers (e.g., bond lengths, angles) with PLATON and validate hydrogen bonding via Mercury .
- Data collection : Optimize crystal mounting and use synchrotron radiation for weak diffraction patterns .
Q. How can reaction yields be improved in large-scale synthesis?
- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance scalability .
- Catalyst screening : Test Pd/C or nano-catalysts for Suzuki-Miyaura couplings to reduce side products .
- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., thiazole cyclization) to maintain temperature control and improve reproducibility .
Q. What structural features influence structure-activity relationships (SAR) in this compound?
- Thiazole and sulfanyl groups : Critical for hydrogen bonding with enzyme active sites; substitution at the 4-position enhances potency .
- Methoxyphenyl moiety : Modulates lipophilicity (logP ~3.5), impacting membrane permeability in cellular assays .
- Acetamide side chain : Steric bulk at the carbamoyl-methyl group affects selectivity against off-target receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
